molecular formula C15H10N2O4 B1596451 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione CAS No. 6422-83-9

1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione

Cat. No. B1596451
CAS RN: 6422-83-9
M. Wt: 282.25 g/mol
InChI Key: FJKKJQRXSPFNPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves the use of maleic anhydride and 2,4-Diaminotoluene . The synthetic route also involves the use of p-Toluenesulfonic acid .


Molecular Structure Analysis

The molecular formula of 1,1’-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is C15H10N2O4 . The molecular weight is 282.25100 .


Chemical Reactions Analysis

The compound has been used as a bis-reagent in Diels-Alder reactions . This suggests that it can participate in [4+2] cycloaddition reactions, which are characteristic of compounds containing conjugated diene systems.


Physical And Chemical Properties Analysis

The compound has a density of 1.506g/cm3 . Its boiling point is 511.8ºC at 760 mmHg . The flash point is 253.4ºC . The exact mass is 282.06400 .

Scientific Research Applications

Corrosion Inhibition

1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione derivatives have been investigated for their potential as corrosion inhibitors. Novel derivatives were evaluated for their inhibitory performance against mild steel corrosion in acidic environments. They demonstrated high inhibition efficiency, with one derivative achieving an efficiency of 91.30% at a specific concentration. This study suggests their potential application in protecting metal surfaces from corrosive damage (Dhaef et al., 2021).

Photoluminescence in Polymers

Compounds containing 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione units have been used to create polymers with strong red photoluminescence. These materials are valuable in the field of polymer light-emitting diodes (LEDs), demonstrating excellent thermal stability and low turn-on voltages in electroluminescence devices. Their unique emission properties make them promising candidates for red emissive materials in LED applications (Qiao et al., 2010).

Organic Electronics and Solar Cells

The compound and its derivatives have been explored in the context of organic electronics, particularly in the development of polymer solar cells. Novel copolymers synthesized using these derivatives exhibited specific properties like high conductivity and electron mobility, which are crucial for their application in solar cells. The polymers' ability to create interfacial dipole moments can significantly enhance the performance of solar cells, making them a key material in the development of efficient renewable energy sources (Hu et al., 2015).

Carbon Steel Corrosion Inhibition

Further research into the application of 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione derivatives has shown their effectiveness as inhibitors for carbon steel corrosion. These derivatives are particularly useful in acidic environments, where they act as mixed-type inhibitors, offering protection to steel surfaces. Their adsorption on steel surfaces is primarily controlled by chemisorption processes, as indicated by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

Polymer Development

The derivatives have been utilized in the synthesis of various polymers, each displaying unique properties suitable for specific applications. For example, polymers with this compound in the main chain showed strong fluorescence, high solubility in organic solvents, and different optical and electrochemical properties. These polymers have potential applications in areas like optoelectronics and sensors due to their unique fluorescence and conductive properties (Zhang et al., 2008).

Safety And Hazards

The compound is classified as Acute toxicity, Inhalation (Category 2), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system . It is fatal if inhaled and may cause respiratory irritation . It also causes skin and serious eye irritation .

properties

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)-4-methylphenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-9-2-3-10(16-12(18)4-5-13(16)19)8-11(9)17-14(20)6-7-15(17)21/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKKJQRXSPFNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052326
Record name Toluene-2,4-dimaleimide
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Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis-
Source EPA Chemicals under the TSCA
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Product Name

1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione

CAS RN

6422-83-9
Record name N,N′-(4-Methyl-1,3-phenylene)bismaleimide
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis-
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Toluene-2,4-dimaleimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(4-methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione
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Synthesis routes and methods

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.7 parts) in 3.9 parts acetone was added a solution of 1 part 4-methyl-m-phenylenediamine, 0.28 part triethylamine and 2.5 parts acetone. The heterogeneous reaction mixture was stirred at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.071 part) and 2.16 part acetic anhydride were added all at once. The reaction temperature was raised to 50° C. and maintained for 2.5 hours. Thirty minutes after the addition the mixture became homogeneous and remained so. The solution was cooled, and 16 parts water was added; the precipitated product was filtered by vacuum filtration, washed with water, and dried in a vacuum oven at 60° C. for 24 hours. N,N'-(4-Methyl-m-phenylene)dimaleimide, m.p. 168°-172° C., was obtained in 85% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AV Babkin, EM Erdni‐Goryaev… - Polymers for …, 2016 - Wiley Online Library
Thermal and mechanical properties such as G IC (critical strain energy release rate), K IC (critical stress intensity factor), tensile, and flexural strength of bismaleimide (BMI) matrix …
Number of citations: 31 onlinelibrary.wiley.com
AV Babkin, AV Kepman… - ECCM 2012-Composites at …, 2012 - escm.eu.org
Mechanical properties such as GIC (critical strain energy release rate), KIC (critical stress intensity factor), tensile and flexural strength of bismaleimide (BMI) toughened by commercially …
Number of citations: 2 www.escm.eu.org

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